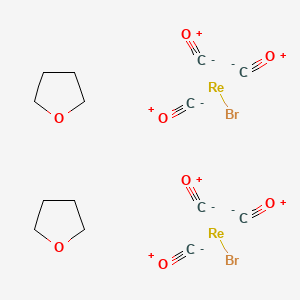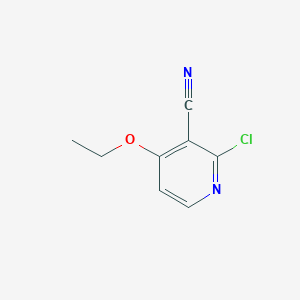
Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester, also known as 2-(tert-butoxycarbonylamino)ethyl methacrylate, is a chemical compound with the molecular formula C11H19NO4. It is a methacrylate ester with a tert-butoxycarbonyl (BOC) protected amino group. This compound is commonly used in organic synthesis and polymer chemistry due to its ability to undergo polymerization and its functional group versatility .
Mechanism of Action
Target of Action
The primary target of Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester is ionic dyes present in wastewater . These dyes are released during various industrial processes and pose a significant environmental concern due to their toxicity and poor biodegradability .
Mode of Action
This compound interacts with its targets through adsorption . The compound is used to grow polymer brushes with high-density functional groups via surface-initiated atom transfer radical polymerization (SI-ATRP), which significantly enhances their ability to absorb dyes . The presence of carboxylic acid groups on the adsorbent material contributes to its efficacy in dye removal by enhancing adsorption capacity, enabling selective adsorption, pH-dependent behavior, chelation, or complexation, and providing stability for repeated usage .
Pharmacokinetics
The compound’s rapid adsorption rate (within 15 minutes) and significant adsorption capacity suggest efficient absorption and distribution .
Result of Action
The result of the action of this compound is the efficient removal of hazardous dyes from wastewater . The compound enables the adsorption of methylene blue (MB) and tetraethylrhodamine (TER) at an optimum pH value of 3 . It possesses significant adsorption capacity (263.4 and 212.9 mg g-1 for MB and TER, respectively) and a fast adsorption rate .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The compound shows optimal dye adsorption at a pH value of 3 . Additionally, the compound’s stability for repeated usage suggests it maintains its efficacy under various environmental conditions .
Biochemical Analysis
Biochemical Properties
The methacrylate can be polymerized to generate a polymer with pendant amine functionality . The protecting group, BOC, is usually removed with acid
Molecular Mechanism
The molecular mechanism of Methacrylic Acid 2-(tert-butoxycarbonylamino)ethyl Ester is not well-understood. It is known that the methacrylate can be polymerized to generate a polymer with pendant amine functionality . The protecting group, BOC, is usually removed with acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester can be synthesized through the reaction of methacrylic acid with 2-(tert-butoxycarbonylamino)ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of methacrylic acid esters, including this compound, often involves the acetone cyanohydrin (ACH) process. This process includes the reaction of acetone and hydrogen cyanide to form acetone cyanohydrin, which is then converted to methacrylic acid and its esters through a series of catalytic reactions .
Chemical Reactions Analysis
Types of Reactions
Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester undergoes various chemical reactions, including:
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers with pendant amino functionalities.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Hydrolysis: Strong acids like trifluoroacetic acid or hydrochloric acid in methanol are used for deprotection.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Polymerization: Polymers with pendant amino groups.
Hydrolysis: 2-aminoethyl methacrylate.
Substitution: Various substituted methacrylate derivatives depending on the nucleophile used .
Scientific Research Applications
Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester is widely used in scientific research due to its versatility:
Polymer Chemistry: Used to synthesize polymers with functional amino groups for applications in drug delivery, tissue engineering, and coatings.
Bioconjugation: The amino group can be used to attach biomolecules, making it useful in the development of bioconjugates for medical diagnostics and therapeutics.
Surface Modification: Employed in the modification of surfaces to introduce functional groups that can interact with biological molecules or other polymers.
Comparison with Similar Compounds
Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester is unique due to its combination of a methacrylate ester and a BOC-protected amino group. Similar compounds include:
2-aminoethyl methacrylate: Lacks the BOC protecting group, making it more reactive but less stable.
2-(dimethylamino)ethyl methacrylate: Contains a dimethylamino group instead of a BOC-protected amino group, offering different reactivity and solubility properties.
2-(diethylamino)ethyl methacrylate: Similar to 2-(dimethylamino)ethyl methacrylate but with diethylamino group, providing different steric and electronic effects.
These comparisons highlight the unique stability and reactivity of this compound, making it valuable for specific applications in polymer and organic chemistry.
Properties
CAS No. |
89743-52-2 |
|---|---|
Molecular Formula |
C11H19NO4 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H19NO4/c1-8(2)9(13)15-7-6-12-10(14)16-11(3,4)5/h1,6-7H2,2-5H3,(H,12,14) |
InChI Key |
HZWCSJMONGVKJV-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCNC(=O)OC(C)(C)C |
Canonical SMILES |
CC(=C)C(=O)OCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole](/img/structure/B1625283.png)
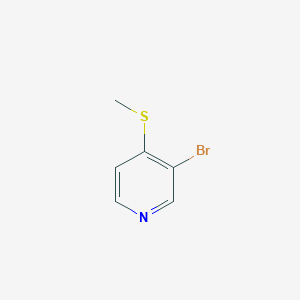
![6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine](/img/structure/B1625286.png)
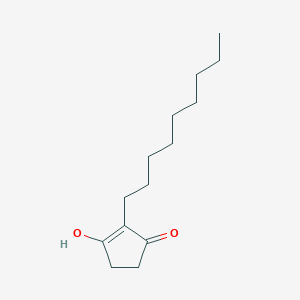
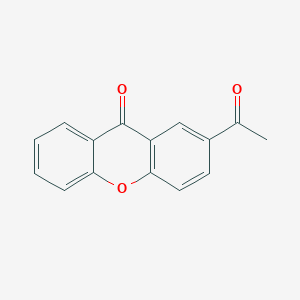
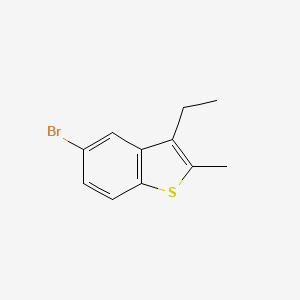

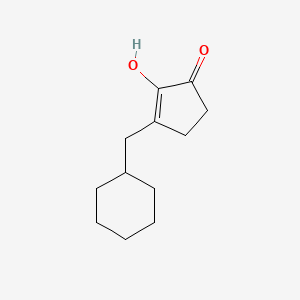
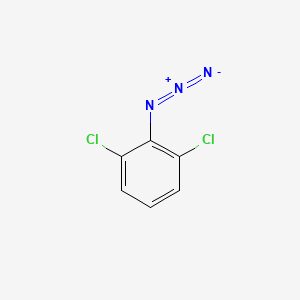

![Methyl 3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate](/img/structure/B1625297.png)
